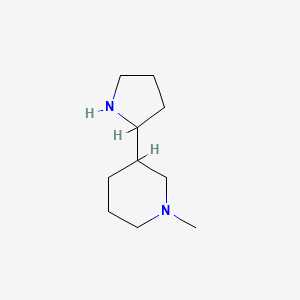

1-Methyl-3-(2-pyrrolidinyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

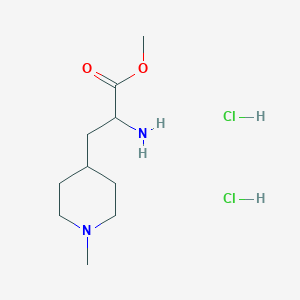

1-Methyl-3-(2-pyrrolidinyl)piperidine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.284. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methodologies

Novel Synthesis Techniques : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a conformationally rigid diamine with significant importance in medicinal chemistry, has been developed. This new method is more efficient for large-scale production compared to the existing complex processes (Smaliy et al., 2011).

Synthesis of Thioanalogues : Research on the synthesis and structural analysis of thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, has been conducted. These compounds have unique structural and spectral characteristics, contributing to the understanding of chemical properties and potential applications (Wojciechowska-Nowak et al., 2011).

Chemical Properties and Applications

Substituted Piperidines Synthesis : The use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate as a catalyst for the synthesis of highly substituted piperidines demonstrates the compound's utility in creating complex chemical structures (Sajadikhah et al., 2012).

Molecular Structure Analysis : Studies on the molecular and crystal structures of various hydroxy derivatives of hydropyridine, including compounds related to 1-methyl-3-(2-pyrrolidinyl)piperidine, provide insights into the conformational flexibility and intramolecular hydrogen bonding capabilities of these compounds (Kuleshova & Khrustalev, 2000).

Corrosion Inhibition Properties : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, indicating potential applications in industrial settings to prevent material degradation (Kaya et al., 2016).

Biochemical and Medicinal Applications

Antimicrobial and Antitubercular Activities : Research on dispiro heterocycles, which include this compound derivatives, shows these compounds exhibit significant antimicrobial and antitubercular activities, highlighting their potential in medical applications (Dandia et al., 2013).

Synthetic Bacteriochlorins : Incorporation of spiro-piperidine units in synthetic bacteriochlorins, related to this compound, allows for tailoring the polarity of near-infrared absorbers, which can be crucial in biomedical imaging and phototherapy (Reddy et al., 2013).

Orientations Futures

The pyrrolidine ring, present in “1-Methyl-3-(2-pyrrolidinyl)piperidine”, is a versatile scaffold for novel biologically active compounds. It is widely used by medicinal chemists in drug discovery . Future research could focus on exploring the pharmacological space of this compound and its derivatives .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which include 1-methyl-3-(2-pyrrolidinyl)piperidine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .

Biochemical Pathways

It’s known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm .

Result of Action

It’s known that pyrrolidine derivatives can inhibit cox-2, which may result in anti-inflammatory effects .

Propriétés

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVQFTFUAMXIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)

![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)

![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)